5-Aminopyridine-2-carboximidamide dihydrochloride
Description
5-Aminopyridine-2-carboximidamide dihydrochloride is a heterocyclic organic compound featuring a pyridine backbone substituted with an aminopyridine group and a carboximidamide moiety. The dihydrochloride salt form enhances its solubility in aqueous systems and stabilizes the molecule for synthetic applications . Its structural uniqueness enables selective modifications, making it valuable for medicinal chemistry and fine chemical synthesis.
Properties
IUPAC Name |
5-aminopyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-4-1-2-5(6(8)9)10-3-4;;/h1-3H,7H2,(H3,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHWBPNDFRWQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094149-95-6 | |
| Record name | 5-aminopyridine-2-carboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 5-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: In an industrial setting, the production of 5-Aminopyridine-2-carboximidamide dihydrochloride may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the production efficiency.
Types of Reactions:
Oxidation: 5-Aminopyridine-2-carboximidamide dihydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminopyridine ring allows for substitution reactions, where functional groups can be introduced at specific positions on the ring. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Aminopyridine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Aminopyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may modulate receptor activity, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Structure: Pyrimidine ring (two nitrogen atoms) with amino and aminomethyl substituents.
- Applications : Used in nucleoside analog synthesis and as a precursor for antiviral agents.
- Key Differences : The pyrimidine core (vs. pyridine) increases hydrogen-bonding capacity, influencing binding affinity in biological systems. However, the absence of a carboximidamide group limits its utility in metal-chelating reactions .
Methyl 5-Aminopyrimidine-2-carboxylate Hydrochloride
- Structure: Pyrimidine ring with a methyl ester and amino group.
- Applications : Intermediate in synthesizing kinase inhibitors and antimetabolites.
- Key Differences : The carboxylate ester group introduces hydrolytic instability under basic conditions, unlike the carboximidamide group, which offers greater chemical versatility .
Biogenic Amine Dihydrochlorides (e.g., Putrescine and Cadaverine Dihydrochlorides)
- Structure : Linear aliphatic diamines (putrescine: C₄H₁₂N₂; cadaverine: C₅H₁₄N₂).
- Applications : Biomarkers in food spoilage analysis and neurotransmitter precursors.
- Key Differences : Unlike the aromatic heterocyclic target compound, these aliphatic amines lack ring structures, limiting their use in aromatic drug design. Their primary role is analytical (e.g., in food safety testing) rather than synthetic .
Azoamidine Dihydrochloride Initiators
- Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride.
- Applications : Water-soluble radical initiators in polymerization reactions.
- Key Differences: Azo functional groups enable thermal decomposition to generate radicals, a property absent in 5-aminopyridine-2-carboximidamide dihydrochloride. These compounds are industrial-scale reagents, contrasting with the target compound’s specialized pharmaceutical use .
Restricted or Hazardous Dihydrochlorides
- Example: S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride.
- Applications : Restricted due to sensitizing properties; historically used in niche chemical reactions.
Research Implications
The structural diversity among dihydrochloride salts underscores the importance of selecting compounds based on functional groups and core ring systems. 5-Aminopyridine-2-carboximidamide dihydrochloride’s aromaticity and carboximidamide group make it uniquely suited for drug discovery, contrasting with aliphatic amines’ analytical roles or azoamidines’ industrial uses. Further research into its pharmacokinetic properties could expand its therapeutic applications.
Biological Activity
5-Aminopyridine-2-carboximidamide dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-Aminopyridine-2-carboximidamide dihydrochloride has the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 2094149-95-6
The compound features a pyridine ring substituted with an amino group and a carboximidamide moiety, which contributes to its biological activity.
The biological activity of 5-Aminopyridine-2-carboximidamide dihydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in the treatment of neurodegenerative disorders. This inhibition can lead to reduced levels of nitric oxide, a signaling molecule implicated in various pathophysiological conditions .
- Cell Signaling Modulation : By modulating signaling pathways associated with nitric oxide, the compound may influence neuronal survival and function, making it a candidate for therapeutic applications in neuroprotection .
Biological Activity
Research highlights several biological activities associated with 5-Aminopyridine-2-carboximidamide dihydrochloride:
- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains, although further studies are required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activity of 5-Aminopyridine-2-carboximidamide dihydrochloride:
- Neuroprotection Study : A study demonstrated that the compound effectively reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to its ability to inhibit nNOS, thereby lowering nitric oxide levels and preventing apoptosis .
- Antimicrobial Activity : Research indicated that 5-Aminopyridine-2-carboximidamide dihydrochloride exhibited significant antibacterial effects against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess the compound's efficacy.
Comparative Analysis
To provide context for the biological activity of 5-Aminopyridine-2-carboximidamide dihydrochloride, a comparison with similar compounds is beneficial:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 5-Aminopyridine-2-carboximidamide | nNOS inhibition | Neuroprotective, Antimicrobial |
| N-(2,3-dimethylphenyl)-1-benzoxepine | Enzyme modulation | Anticancer, Antimicrobial |
| Thiophene-based derivatives | Various enzyme interactions | Anticancer |
This table illustrates how 5-Aminopyridine-2-carboximidamide dihydrochloride fits within a broader context of compounds with similar mechanisms but differing biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
